molecular formula C13H20N2 B8537137 2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

Cat. No. B8537137
M. Wt: 204.31 g/mol
InChI Key: VFINPSLGEPYVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05616717

Procedure details

Under a nitrogen atmosphere, 1.365 kg (12.86 moles) of benzaldehyde was added with stirring and cooling to 1.39 kg (12.86 moles) of 2-(aminomethyl)pyridine maintaining the temperature <50° C. After stirring for 2-4 hours, the mixture was diluted with 13 L oft-butylmethyl ether (MTBE). To the clear solution was added 1.05 kg (27.72 moles) sodium hydroxide (flakes) and 2.375 kg (6.43 moles) of tetrabutylammonium iodide. The suspension was stirred for 2 hrs., then 2.3 kg (12.86 moles) of cyclohexylmethyl bromide was added. The reaction mixture was refluxed for 36-48 hrs. After cooling the mixture, it was diluted with 3 L of water followed by 12 L of 3N hydrochloric acid and stirred for 2-6 hours. The organic phase was separated and discarded. The aqueous phase was washed four times with 3 L of methylene chloride, then basified with 2.5 L of 0.5N ammonium hydroxide solution. The racemic amine was extracted three times with 4 L of methylene chloride, dried over sodium sulfate and concentrated to dryness. The oil product was stirred with 2 L of hexane, filtered and concentrated to yield 1.14 kg (43.5%) of 1-(R,S)-(2-pyridyl)-2-cyclohexylethylamine.
Quantity
1.365 kg
Type
reactant
Reaction Step One
Quantity
1.39 kg
Type
reactant
Reaction Step Two
Quantity
1.05 kg
Type
reactant
Reaction Step Three
Quantity
2.375 kg
Type
catalyst
Reaction Step Three
Quantity
2.3 kg
Type
reactant
Reaction Step Four
Quantity
12 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[OH-].[Na+].C1(CBr)CCCCC1.Cl>C(OC)CCC.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH:10]([NH2:9])[CH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
1.365 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
1.39 kg
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Three
Name
Quantity
1.05 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.375 kg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
2.3 kg
Type
reactant
Smiles
C1(CCCCC1)CBr
Step Five
Name
Quantity
12 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OC
Step Seven
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2-4 hours
Duration
3 (± 1) h
STIRRING
Type
STIRRING
Details
The suspension was stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 36-48 hrs
Duration
42 (± 6) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture, it
STIRRING
Type
STIRRING
Details
stirred for 2-6 hours
Duration
4 (± 2) h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
The aqueous phase was washed four times with 3 L of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The racemic amine was extracted three times with 4 L of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
The oil product was stirred with 2 L of hexane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CC1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 kg
YIELD: PERCENTYIELD 43.5%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.